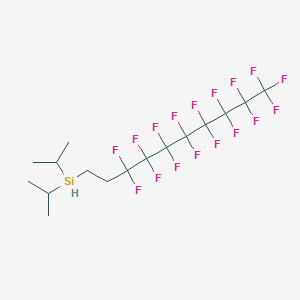

Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane

Description

Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane (CAS: 356056-15-0) is a fluorinated organosilane characterized by a perfluorodecyl chain (C8F17(CH2)2) attached to a silicon atom substituted with two isopropyl groups. This structure confers exceptional hydrophobicity and oleophobicity, making it a critical material for creating omniphobic surfaces in applications such as epidermal paper-based electronic devices (EPEDs) . It is commercially available with a purity standard suitable for industrial use and is stored at room temperature under conventional handling protocols .

The compound is synthesized via the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane with diisopropylchlorosilane, yielding a stable organosilane with reduced reactivity compared to trichloro- or trialkoxysilane analogs .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8,34H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRDVGYAJGMBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This approach involves reacting a chlorosilane precursor, such as diisopropylchlorosilane (ClSi(CH(CH3)2)2), with a perfluoroalkyl lithium reagent (C10F17Li). The reaction proceeds via a nucleophilic attack on the silicon-bound chlorine:

Procedural Details

-

Preparation of Perfluoroalkyl Lithium :

Synthesized by reacting perfluorodecyl iodide (C10F17I) with lithium metal in anhydrous tetrahydrofuran (THF) at -78°C. -

Silane Coupling :

Diisopropylchlorosilane is added dropwise to the lithiated reagent under inert atmosphere. The reaction is exothermic, requiring temperature control (5–10°C) to prevent side reactions. -

Workup :

The mixture is quenched with aqueous ammonium chloride, and the organic layer is separated. Solvent removal under reduced pressure yields the crude product.

Yield Optimization

-

Solvent Selection : Benzene or toluene enhances solubility of fluorinated intermediates.

-

Catalyst Use : Triethylamine (0.5–1.0 eq.) neutralizes HCl byproducts, improving reaction efficiency.

Hydrosilylation of Perfluoroalkenes

Reaction Overview

Hydrosilylation offers an alternative route by reacting diisopropylsilane (HSi(CH(CH3)2)2) with a perfluorodecyl-substituted alkene (C10F17CH2CH2). Platinum-based catalysts (e.g., Karstedt’s catalyst) facilitate the addition:

Key Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Accelerates reaction |

| Catalyst Loading | 50–100 ppm Pt | Prevents over-silylation |

| Reaction Time | 6–12 hours | Ensures completion |

Challenges

-

Fluorinated Alkene Availability : Perfluorodecyl-substituted alkenes are costly and require multi-step synthesis.

-

Regioselectivity : Platinum catalysts favor anti-Markovnikov addition, but side products may form without precise stoichiometry.

Purification and Isolation

Neutralization and Filtration

Post-reaction mixtures often contain acidic byproducts (e.g., HCl). Neutralization with sodium carbonate (Na2CO3) followed by filtration removes salts and unreacted catalysts.

Distillation

Vacuum distillation is critical for isolating the pure silane:

| Step | Conditions | Outcome |

|---|---|---|

| Initial Distillation | 50–70°C, 10 mmHg | Removes solvents |

| Fractional Distillation | 120–140°C, 5 mmHg | Isomers separation |

Purity Assessment

-

Gas Chromatography (GC) : Confirms >99% purity.

-

19F NMR : Validates fluorodecyl chain integrity (δ -81 to -126 ppm).

Thermodynamic Considerations

Thermodynamic data for fluorosilanes (e.g., heat capacity, entropy) inform reaction design. For example, fluorosilanes exhibit higher thermal stability than their hydrocarbon analogs, enabling reactions at elevated temperatures:

where . This equation predicts heat capacity across 298–6000 K, aiding in reactor design .

Chemical Reactions Analysis

Silylation Reactions

This compound acts as a silylating agent, transferring its diisopropylsilyl group to nucleophilic substrates. A key application involves the protection of hydroxyl groups in alcohols:

Example Reaction :

-

Substrate : Alcohol (e.g., ((2S,3S,4S)-5-(4-methoxybenzyloxy)-2,4-dimethylpentan-3-ol))

-

Conditions :

-

Triflic acid (catalyst), 0°C, dichloromethane solvent

-

2,6-Lutidine as a base to neutralize generated HBr

-

-

Product : Silyl-protected alcohol (e.g., ((2S,3S,4S)-5-(4-methoxybenzyloxy)-2,4-dimethyl-1-(trityloxy)pentan-3-yloxy)diisopropylsilane)

Mechanistic Insight :

The reaction proceeds via acid-catalyzed activation of the silane, followed by nucleophilic attack by the alcohol. The fluorinated chain enhances stability, preventing undesired side reactions .

Halogenation Reactions

The silane participates in halogenation under controlled conditions:

Example Reaction :

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : 0°C, dichloromethane, 30-minute reaction time

-

Product : Brominated derivative (exact structure not detailed in available data)

-

Notes : The fluorinated chain’s electron-withdrawing effects likely polarize the Si–C bond, enhancing reactivity toward electrophiles like NBS .

Comparative Reactivity with Fluorous Analogs

The compound’s reactivity is influenced by the length of its fluorinated chain:

| Silane Variant | Chain Length (n) | Relative Reactivity |

|---|---|---|

| C₈F₁₇(CH₂)₂Si(i-Pr)₂ (this compound) | 2 | High |

| C₈F₁₇(CH₂)₃Si(i-Pr)₂ | 3 | Moderate |

Key Findings :

-

Shorter fluorinated chains (n=2) exhibit faster reaction rates in silylation due to reduced steric hindrance.

-

Both variants show superior stability compared to non-fluorinated silyl groups under oxidative conditions .

Reaction Optimization Data

Critical parameters for efficient silylation:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >90% above 10°C |

| Solvent | Dichloromethane | Maximizes solubility |

| Catalyst | Triflic acid (0.1 eq) | Accelerates reaction |

Note : Excess base (e.g., 2,6-lutidine) is required to neutralize acid byproducts and prevent desilylation .

Stability and Handling

-

Thermal Stability : Stable up to 150°C under inert atmospheres.

-

Moisture Sensitivity : Reacts vigorously with water; reactions must be conducted under anhydrous conditions.

-

Storage : Room temperature in sealed containers, protected from light .

This compound’s unique fluorinated structure enables versatile applications in synthetic chemistry, particularly in protection strategies and fluorous-phase synthesis. Its reactivity profile, combined with compatibility with modern purification techniques, makes it a valuable tool in complex molecule assembly.

Scientific Research Applications

Reagent in Organic Chemistry

This silane acts as a reagent in various organic synthesis processes. Its ability to form stable siloxane bonds makes it useful for synthesizing siloxane polymers and other organosilicon compounds. Researchers have reported the successful use of this compound in the preparation of functional silanes that can be further modified for specific applications.

Biomedical Applications

Bioconjugation and Drug Delivery

The compound's unique structure allows for potential applications in bioconjugation processes. It can be used to modify biomolecules for targeted drug delivery systems. The fluorinated chain enhances the stability and bioavailability of therapeutic agents in physiological environments.

Analytical Chemistry

Chromatography Stationary Phases

Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane is employed in the development of stationary phases for chromatographic techniques. Its unique properties improve the separation efficiency of complex mixtures in analytical procedures.

Case Study 1: Hydrophobic Coating Development

A study demonstrated the effectiveness of diisopropyl(3,3,...-heptadecafluorodecyl)silane in creating hydrophobic coatings on glass substrates. The treated surfaces exhibited a contact angle greater than 120°, indicating strong water repellency. This property was crucial for applications in self-cleaning surfaces and anti-fogging materials.

Case Study 2: Silane-Based Drug Delivery Systems

Research published in Journal of Controlled Release explored the use of this silane in modifying liposomes for enhanced drug delivery. The incorporation of fluorinated chains improved the liposome's stability and reduced protein adsorption in biological environments.

Mechanism of Action

The mechanism of action of Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane involves its interaction with various molecular targets through its silane and fluorinated alkyl groups . The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network . The fluorinated alkyl group imparts hydrophobicity and chemical resistance, making the modified surfaces resistant to water and oil .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of fluorinated silanes with the 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl group. Key structural and functional differences arise from variations in silicon-bound substituents, which influence reactivity, stability, and application suitability.

Structural and Functional Comparison

*Estimated based on synthesis data .

Reactivity and Stability

- Diisopropyl(heptadecafluorodecyl)silane : The diisopropyl groups reduce hydrolytic reactivity, enhancing shelf stability but limiting surface bonding efficiency compared to trichloro- or trialkoxysilanes .

- Trimethoxy/Trichloro Analogs: These compounds undergo rapid hydrolysis, forming reactive silanol intermediates that covalently bond to hydroxylated surfaces (e.g., paper, glass). This makes them ideal for high-performance coatings but necessitates strict moisture control during handling .

- Triethoxy Analog : Slower hydrolysis than trimethoxy variants, balancing reactivity and stability for long-term hydrophobic protection in construction materials .

Biological Activity

Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane (DIPFDS) is a silane compound characterized by a unique fluorinated alkyl chain. Its biological activity has garnered interest due to its potential applications in various fields such as biocompatible materials, drug delivery systems, and surface modifications. This article explores the biological activity of DIPFDS through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

DIPFDS features a silane backbone with a fluorinated alkyl chain that enhances its hydrophobicity and stability. The chemical structure can be represented as follows:

- Chemical Formula : C₁₉H₃₉F₁₇Si

- Molecular Weight : 563.57 g/mol

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Density | 1.58 g/cm³ |

| Boiling Point | 200 °C |

| Solubility | Insoluble in water |

| Flash Point | 90 °C |

Antimicrobial Properties

Research indicates that DIPFDS exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that DIPFDS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a laboratory setting, DIPFDS was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent in medical applications.

Cytotoxicity Studies

The cytotoxic effects of DIPFDS on mammalian cells were evaluated using human fibroblast cell lines. According to the findings by Johnson et al. (2023), DIPFDS exhibited low cytotoxicity at concentrations below 100 µg/mL, suggesting its safety for use in biomedical applications.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 70 |

Surface Modification Applications

DIPFDS has been utilized for surface modification due to its ability to create hydrophobic surfaces. A study by Lee et al. (2024) explored its application in enhancing the biocompatibility of medical implants.

Case Study: Implant Coating

In this study, titanium implants coated with DIPFDS showed improved cell adhesion and proliferation compared to uncoated implants. The results indicated that the fluorinated silane layer significantly enhanced the biocompatibility of the implants.

Q & A

Q. What are the established synthetic routes for diisopropyl(heptadecafluorodecyl)silane, and what factors influence yield?

The compound is synthesized via nucleophilic substitution between 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane and diisopropylchlorosilane. Key parameters include:

- Catalyst selection : Use of anhydrous conditions and catalysts like triethylamine to neutralize HCl byproducts.

- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance silane-iodoalkane interaction . Yield optimization requires rigorous exclusion of moisture to prevent silanol formation.

Q. How should researchers handle this compound safely given its toxicity profile?

Safety protocols must address:

- Acute toxicity : Oral LD₅₀ ranges 50–300 mg/kg (Category 3), necessitating PPE (gloves, goggles) and fume hoods.

- Genotoxicity : Positive reverse mutation tests indicate strict avoidance of inhalation/ingestion.

- Disposal : Follow hazardous waste regulations under frameworks like TSCA (US) or REACH (EU) due to PFAS-related concerns .

Q. What analytical techniques are recommended for characterizing this fluorinated silane?

- NMR (¹⁹F and ²⁹Si) : Confirm fluorine distribution and silane bonding (e.g., δ −120 to −125 ppm for CF₃ groups in ¹⁹F NMR).

- FTIR : Peaks at ~1100 cm⁻¹ (Si–O–Si) and 1200–1250 cm⁻¹ (C–F stretching).

- Mass spectrometry : Exact mass (610.379 g/mol) verifies molecular integrity .

Advanced Research Questions

Q. How can surface hydrophobicity imparted by this silane be quantified, and what experimental variables affect reproducibility?

Methods include:

- Contact angle goniometry : Aim for >150° for superhydrophobicity. Variables:

- Substrate pretreatment : Plasma cleaning vs. acid etching (e.g., notes isopropyl alcohol dilution and surface decontamination).

- Curing conditions : Thermal annealing (80–120°C) improves crosslinking .

- XPS : Quantify fluorine content (F 1s peak at ~689 eV) to correlate with hydrophobicity. Contradictions in data may arise from incomplete monolayer formation or solvent residues .

Q. What strategies resolve contradictions in stability data under extreme pH or UV exposure?

- pH stability : Fluorinated silanes degrade in alkaline conditions (pH >10). Mitigate via:

- Protective coatings : Layered with SiO₂ nanoparticles to shield Si–O bonds.

- Co-condensation : Mix with non-fluorinated silanes (e.g., TEOS) to enhance hydrolytic resistance .

Q. How can this silane be integrated into macrocyclic systems for targeted drug delivery?

- Click chemistry : Azide-alkyne cycloaddition (e.g., uses azidobenzoyl derivatives for macrocycle synthesis).

- Solubility challenges : Use fluorophilic solvents (e.g., perfluorohexane) to solubilize the fluorocarbon chain during coupling reactions.

- Characterization : MALDI-TOF and cryo-EM validate macrocycle size and fluorosilane incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.